molecular formula C12H14N2O B12899484 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- CAS No. 5677-84-9

3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl-

Cat. No.: B12899484
CAS No.: 5677-84-9
M. Wt: 202.25 g/mol
InChI Key: QICABJKBSHCINA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of 1,4,5-trimethyl-2-phenylpyrazol-3-one exhibits distinct signals:

  • Methyl groups : Three singlets between δ 2.10–2.45 ppm for the 1-, 4-, and 5-methyl substituents.
  • Aromatic protons : A multiplet at δ 7.20–7.60 ppm integrating for five protons from the phenyl ring.

In the ¹³C NMR spectrum , key resonances include:

  • Carbonyl carbon : A peak at ~δ 165 ppm for the C=O group.
  • Aromatic carbons : Signals between δ 125–140 ppm for the phenyl ring.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies characteristic vibrational modes:

  • C=O stretch : A strong absorption band at 1,680–1,710 cm⁻¹.
  • C-H stretches : Peaks at 2,850–2,960 cm⁻¹ for methyl groups and 3,050–3,100 cm⁻¹ for aromatic C-H bonds.
  • Ring vibrations : Bands at 1,450–1,600 cm⁻¹ corresponding to pyrazole ring deformations.
Vibration Type Wavenumber (cm⁻¹) Assignment
ν(C=O) 1,680–1,710 Ketone stretch
ν(C-H) aromatic 3,050–3,100 Aromatic C-H
δ(CH₃) 1,380–1,460 Methyl deformation

UV-Vis Absorption Profile Interpretation

The UV-Vis spectrum of 1,4,5-trimethyl-2-phenylpyrazol-3-one shows two primary absorption bands:

  • π→π* transition : A strong band at 240–260 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) from the conjugated pyrazole-phenyl system.
  • n→π* transition : A weaker band at 300–320 nm (ε ≈ 10³ L·mol⁻¹·cm⁻¹) attributed to the lone pairs of the carbonyl oxygen.

Solvent polarity induces minor shifts in these bands, with hypsochromic shifts observed in polar protic solvents due to hydrogen bonding with the carbonyl group.

Properties

CAS No.

5677-84-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1,4,5-trimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C12H14N2O/c1-9-10(2)13(3)14(12(9)15)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

QICABJKBSHCINA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Classical Condensation and Cyclization Approaches

The most common synthetic strategy for pyrazolin-5-ones involves the condensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazoline ring.

  • Hydrazine and β-Diketone Condensation : The reaction of phenylhydrazine derivatives with β-diketones such as acetylacetone or substituted analogs leads to the formation of 3-pyrazolin-5-ones. For the trimethyl-substituted variant, methyl-substituted diketones or methylated hydrazines are used to introduce the methyl groups at the 2, 3, and 4 positions of the pyrazoline ring.

  • Hinman Reaction (Three-Component Reaction) : This method involves the reaction of a carbonyl compound (e.g., benzophenone), paraformaldehyde, and a hydrazine derivative (such as 1,2-dimethylhydrazine dihydrochloride). The process leads to the formation of 3-pyrazolines with methyl substitutions, which can be adapted to synthesize 1-phenyl-2,3,4-trimethyl-3-pyrazolin-5-one by selecting appropriate starting materials.

Formaldehyde-Mediated Methylation of Pyrazolones

A specific and efficient method for preparing 1-phenyl-2,3,4-trimethyl-5-pyrazolone involves the methylation of 1-phenyl-2,3-dimethyl-5-pyrazolone using formaldehyde in acidic conditions:

  • Process Description : 1-Phenyl-2,3-dimethyl-5-pyrazolone is reacted with formaldehyde (35–100% aqueous solution) and concentrated hydrochloric acid. The mixture is maintained for 24 hours, sometimes under pressure and elevated temperature (up to 100 °C), to facilitate methylation at the 4-position, yielding the 2,3,4-trimethyl derivative.

  • Yields and Purification : The reaction typically affords high yields (95–97%) of the target compound after evaporation, neutralization, and ether extraction. The product crystallizes with a melting point around 82 °C, indicating purity and successful methylation.

Cycloaddition and Dipolar Cyclization Methods

Advanced synthetic routes involve [3+2] cycloaddition reactions between dipolar species and dipolarophiles:

  • Dipolar Cycloaddition : The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or azo derivatives can form 3-pyrazolines via a 1,4-addition mechanism followed by cyclization. This method allows for the introduction of various substituents, including methyl and phenyl groups, by selecting appropriate dipoles and dipolarophiles.

  • Electrocyclic Reactions : Rare but elegant methods include 1,5-electrocyclic reactions starting from cyclopropenes or pyrazolenines, which rearrange to form 3-pyrazolines. These methods are more specialized and less commonly used for the trimethyl-substituted phenyl derivatives but demonstrate the diversity of synthetic approaches.

Acylation and Ring Closure Strategies

  • Acylation of Pyrazolin-5-ones : Selective acylation at the C-4 position of pyrazolin-5-ones using o-haloarenecarbonyl chlorides in the presence of calcium hydroxide in boiling 1,4-dioxane (Jensen method) can lead to fused heterocyclic systems. While this method is more relevant for complex derivatives, it demonstrates the potential for functionalization of the pyrazolinone core.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Hydrazine + β-Diketone Phenylhydrazine + methyl-substituted diketones Reflux in ethanol or suitable solvent Moderate to High Classical method, versatile for substitutions
Hinman Three-Component Reaction Carbonyl compound + paraformaldehyde + hydrazine derivative Acidic medium, reflux Moderate Useful for sterically hindered pyrazolines
Formaldehyde Methylation 1-Phenyl-2,3-dimethyl-5-pyrazolone + formaldehyde + HCl 24 h, 35–100% formaldehyde, 100 °C 95–97 High yield, direct methylation at C-4
[3+2] Cycloaddition Hydrazine derivatives + α,β-unsaturated carbonyls or azo compounds Mild to moderate temperatures Variable Allows structural diversity
Electrocyclic Reaction Cyclopropenes or pyrazolenines + cinnoline derivatives Thermal or photochemical Low to Moderate Specialized, less common
Reduction of Pyrazoles Pyrazoles + reducing agents Various Low Generally ineffective for target compound

Research Findings and Mechanistic Insights

  • The initial step in the formation of 3-pyrazolines from α,β-unsaturated carbonyl compounds involves a 1,4-addition of the nucleophilic hydrazine nitrogen to the double bond, followed by cyclization to the pyrazoline ring.

  • Formaldehyde acts as a methylating agent under acidic conditions, enabling the introduction of the methyl group at the 4-position of the pyrazolone ring with high selectivity and yield.

  • The stereochemistry and regiochemistry of the pyrazoline ring formation are influenced by the substituents on the hydrazine and carbonyl components, which can be controlled by reaction conditions and choice of starting materials.

  • Attempts to reduce pyrazoles directly to 3-pyrazolines often fail due to isomerization and resistance to reduction, highlighting the importance of choosing appropriate synthetic routes.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with aromatic aldehydes to form complex heterocyclic structures. For example:

  • Reaction with o-hydroxybenzaldehyde produces fused pyrazolone-benzopyran derivatives .

  • Benzaldehyde in the presence of piperidine yields substituted pyrazolines via Knoevenagel-type condensation .

Key Data:

Reaction PartnerConditionsProductYieldSpectral Confirmation (NMR)
o-HydroxybenzaldehydeEthanol, refluxFused pyrazolone-benzopyran72%δ 7.42–7.62 ppm (aromatic H), δ 170.4 ppm (C═N)
BenzaldehydePiperidine, 80°C1,3,5-Triarylpyrazole82%δ 2.43 ppm (CH₃), δ 8.20 ppm (ortho-NO₂)

Oxidation Reactions

Oxidative transformations are critical for generating bioactive derivatives:

  • Potassium permanganate oxidation converts aldehyde substituents to carboxylic acids (e.g., pyrazole-4-carboxylic acid) .

  • Autoxidation in basic media yields 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (4,5-dione) and 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) .

Mechanistic Insight:

  • The anionic form of the pyrazolone (pKa ≈ 7.0) is more reactive in oxidation .

  • Hydrolysis of 4,5-dione produces OPB, confirmed via IR (1,599 cm⁻¹ C═N stretch) .

Cycloaddition and Annulation

The compound participates in [3 + 2] and [3 + 3] cycloadditions:

  • With nitroalkenes , asymmetric catalysis (e.g., bifunctional aminothiourea) yields multi-substituted pyrazolones with vicinal stereocenters (up to 89% ee) .

  • Diazocarbonyl compounds undergo 1,3-dipolar cycloaddition to form pyrazole carboxylates (89% yield) .

Stereochemical Outcomes:

SubstrateCatalystProductEnantioselectivity
β-NitroalkenesAminothiourea ITrisubstituted pyrazolone82–89% ee
Ethyl α-diazoacetateZn(OTf)₂Pyrazole-5-carboxylateN/A

Chloroformylation

The Vilsmeier-Haack reaction introduces chloro and formyl groups:

  • Treatment with POCl₃/DMF converts 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Spectroscopic Validation:

  • ¹H-NMR : δ 10.2 ppm (aldehyde proton), δ 2.74 ppm (aziridine H) .

  • ¹³C-NMR : δ 190.1 ppm (CHO), δ 148.8 ppm (C═N) .

Functional Group Interconversion

Derivatization reactions expand utility in drug discovery:

  • Esterification : Carboxylic acids react with ethanol/H⁺ to form ethyl esters (e.g., ethyl pyrazole-4-carboxylate) .

  • Amide Formation : Acid chlorides react with amines to yield bioactive amides (e.g., antibacterial pyrazolyloxadiazoles) .

Example Pathway:

  • Oxidation → Pyrazole-4-carboxylic acid (80% yield) .

  • Esterification → Ethyl ester (75% yield) .

  • Hydrazide formation → Oxadiazole derivatives (68% yield) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties
3-Pyrazolin-5-one derivatives have been extensively studied for their anti-inflammatory and analgesic effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, a study demonstrated that certain pyrazolone derivatives exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

2. Antioxidant Activity
The compound has shown promising antioxidant properties. A study highlighted that 3-methyl-1-phenyl-2-pyrazolin-5-one acts as a free radical scavenger, protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardioprotection, where oxidative damage is a contributing factor to disease progression .

3. Cardioprotective Effects
Research on 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as MCI-186) has revealed its cardioprotective effects against acute autoimmune myocarditis in rat models. The compound demonstrated the ability to reduce myocardial injury markers and improve cardiac function, indicating its potential for developing therapies for heart-related conditions .

Analytical Chemistry Applications

1. Reagent for Carbohydrate Detection
In analytical chemistry, 3-pyrazolin derivatives are utilized as reagents for detecting reducing carbohydrates. The compound enhances the sensitivity of detection methods such as capillary zone electrophoresis and high-performance liquid chromatography (HPLC). This application is crucial for analyzing complex biological samples where carbohydrate content is significant .

2. Precolumn Derivatization
The compound is employed in precolumn derivatization processes to improve the analysis of monosaccharides from various sources. This technique aids in the separation and identification of sugar components in complex mixtures, which is vital in food chemistry and biochemistry .

Materials Science Applications

1. Polymer Chemistry
The pyrazolone structure has been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The addition of 3-pyrazolin derivatives can improve the performance of polymers used in coatings and adhesives .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazolone derivatives using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema compared to control groups, highlighting their potential as anti-inflammatory agents.

Case Study 2: Antioxidant Mechanism

In vitro assays were conducted to assess the antioxidant capacity of 3-methyl-1-phenyl-2-pyrazolin-5-one. The findings revealed that the compound effectively scavenged free radicals and inhibited lipid peroxidation, underscoring its role in protecting cellular integrity against oxidative damage.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnti-inflammatory & analgesicSignificant reduction in inflammation markers
AntioxidantEffective free radical scavenger
CardioprotectiveImproved cardiac function in myocarditis models
Analytical ChemistryCarbohydrate detectionEnhanced sensitivity using capillary electrophoresis
Precolumn derivatizationImproved separation of monosaccharides
Materials SciencePolymer enhancementIncreased thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- involves its ability to scavenge free radicals and inhibit lipid peroxidation. The compound interacts with reactive oxygen species, preventing oxidative damage to cells and tissues. This antioxidant activity is particularly important in protecting the brain from ischemic damage .

Comparison with Similar Compounds

Phenazone (2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one)

  • Structure : Methyl groups at positions 2 and 3; phenyl at position 1.
  • Properties : Water-soluble white crystals (melting point: 104–107°C) .

MCI-186 (3-Methyl-1-phenyl-pyrazolin-5-one)

  • Structure : Single methyl at position 3; phenyl at position 1.
  • Properties: Demonstrated potent anti-ischemic effects in rats (3 mg/kg i.v.), attributed to free radical scavenging (IC50 = 32.0 µM against linoleic acid peroxidation) .
  • Activity : Antioxidant and neuroprotective, inhibiting hydroxyl radical-induced damage .

Target Compound (1-Phenyl-2,3,4-trimethyl-3-pyrazolin-5-one)

  • Structure : Methyl groups at positions 2, 3, and 4; phenyl at position 1.

Substituted Pyrazolin-5-one Derivatives

Propyphenazone (4-Isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)

  • Structure : Isopropyl at position 4; methyl at 2 and 3.
  • Properties : LD50 (oral, rats) = 860 mg/kg, indicating moderate toxicity .
  • Activity : Similar analgesic/antipyretic profile to phenazone but with prolonged half-life due to the bulky isopropyl group .

Schiff Base Derivatives (e.g., 1-Phenyl-2,3-dimethyl-4-(N-salicylidene)-3-pyrazolin-5-one)

  • Structure : Schiff base (imine) at position 4.
  • Activity : Enhanced antimicrobial activity against E. coli and S. aureus due to the electron-withdrawing salicylidene group .
  • Synthesis: Formed via condensation of 4-aminoantipyrine with aldehydes under reflux .

Sulfonamide Derivatives (e.g., 2,3-Dimethyl-1-phenyl-4-(phenylsulfonyl)amino-3-pyrazolin-5-one)

  • Structure: Phenylsulfonylamino group at position 4.

Physicochemical Properties

Compound Substituents (Positions) Melting Point (°C) Solubility Molecular Weight (g/mol)
Phenazone 2,3-dimethyl 104–107 Water-soluble 188.23
Propyphenazone 2,3-dimethyl; 4-isopropyl Not reported Lipophilic 230.34
Target Compound 2,3,4-trimethyl Not reported Likely lipophilic 202.27 (calculated)
Schiff Base Derivative 4-(N-salicylidene) Not reported Moderate polarity ~350 (estimated)

Biological Activity

3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- is a compound belonging to the pyrazolone family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- can be represented as follows:

Property Details
CAS Number 5677-84-9
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 1-Phenyl-2,3,4-trimethyl-3-pyrazolin-5-one

Antioxidant Activity

Research has demonstrated that pyrazolone derivatives exhibit significant antioxidant properties. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a related compound, has been shown to scavenge free radicals effectively, suggesting that 3-Pyrazolin-5-one derivatives may possess similar capabilities .

Anti-inflammatory Activity

The pyrazolone scaffold has been widely recognized for its anti-inflammatory effects. Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of modified pyrazolones demonstrated up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of 3-Pyrazolin derivatives. A study found that certain derivatives could inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase . Specifically, compounds derived from the pyrazolone structure have been evaluated for their efficacy against various cancer cell lines, showing promising results in vitro.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazolone compounds. For example, derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, with some exhibiting significant inhibitory effects compared to standard antibiotics .

The biological activities of 3-Pyrazolin derivatives are attributed to their ability to interact with various biological targets:

  • Radical Scavenging : The presence of the pyrazolone ring allows these compounds to donate electrons to free radicals.
  • Cytokine Inhibition : By modulating signaling pathways involved in inflammation, these compounds can reduce cytokine production.
  • Cell Cycle Arrest : Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Study on Anticancer Activity

In a notable study published in MDPI, researchers synthesized a series of pyrazolone derivatives and tested their anticancer activity against multiple cancer cell lines. The results indicated that certain compounds had IC50 values in the low micromolar range, demonstrating potent anticancer effects .

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of phenyl methyl pyrazolone in animal models. The compound was administered at varying doses, leading to significant reductions in inflammation markers compared to control groups .

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